N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a complex structure with a fluorophenyl group, a furan ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide
- N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide
- N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide
Uniqueness
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methoxybenzamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H18FNO3 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methoxybenzamide |
InChI |
InChI=1S/C20H18FNO3/c1-24-18-8-3-6-16(12-18)20(23)22(14-19-9-4-10-25-19)13-15-5-2-7-17(21)11-15/h2-12H,13-14H2,1H3 |
InChI Key |
AJFSPAAPIWMRDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origin of Product |
United States |
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